Cas no 552331-15-4 (1-(5-bromo-2-fluorophenyl)ethan-1-ol)

1-(5-bromo-2-fluorophenyl)ethan-1-ol structure
552331-15-4 structure
Nome del prodotto:1-(5-bromo-2-fluorophenyl)ethan-1-ol
Numero CAS:552331-15-4
MF:C8H8BrFO
MW:219.050925254822
MDL:MFCD12406116
CID:365788
PubChem ID:44182055

1-(5-bromo-2-fluorophenyl)ethan-1-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(5-Bromo-2-fluorophenyl)ethanol
    • 1-(5-Bromo-2-fluoro-phenyl)-ethanol
    • 5-Bromo-2-fluoro-a-methylbenzenemethanol
    • Benzenemethanol, 5-bromo-2-fluoro-α-methyl-
    • Benzenemethanol,5-bromo-2-fluoro-a-methyl-
    • 5-bromo-2-fluoro-phenyl-ethanol
    • 1-(5-bromo-2-fluorophenyl)ethan-1-ol
    • PubChem20348
    • QWIJUQVYIYCHMK-UHFFFAOYSA-N
    • 1-(5-bromo-2-fluoro-phenyl)ethanol
    • RL04072
    • BC004543
    • 1-(5-bromanyl-2-fluoranyl-phenyl)ethanol
    • AB0025459
    • W6927
    • ST24026919
    • A830546
    • J-503400
    • AKOS013209395
    • FT-0645621
    • DS-11212
    • EN300-1252445
    • AMY202100098
    • MFCD12406116
    • SCHEMBL1145058
    • 552331-15-4
    • DTXSID70657747
    • DB-013722
    • MDL: MFCD12406116
    • Inchi: 1S/C8H8BrFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3
    • Chiave InChI: QWIJUQVYIYCHMK-UHFFFAOYSA-N
    • Sorrisi: BrC1C([H])=C([H])C(=C(C=1[H])C([H])(C([H])([H])[H])O[H])F

Proprietà calcolate

  • Massa esatta: 217.97426g/mol
  • Carica superficiale: 0
  • XLogP3: 2.2
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta legami ruotabili: 1
  • Massa monoisotopica: 217.97426g/mol
  • Massa monoisotopica: 217.97426g/mol
  • Superficie polare topologica: 20.2Ų
  • Conta atomi pesanti: 11
  • Complessità: 131
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

  • Densità: 1.554±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 254.0±25.0 ºC (760 Torr),
  • Punto di infiammabilità: 107.4±23.2 ºC,
  • Indice di rifrazione: 1.552
  • Solubilità: Molto leggermente solubile (0,77 g/l) (25°C),
  • PSA: 20.23000
  • LogP: 2.64150

1-(5-bromo-2-fluorophenyl)ethan-1-ol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYJ756-5G
1-(5-bromo-2-fluorophenyl)ethan-1-ol
552331-15-4 95%
5g
¥ 1,247.00 2023-04-13
Enamine
EN300-1252445-0.05g
1-(5-bromo-2-fluorophenyl)ethan-1-ol
552331-15-4 95%
0.05g
$19.0 2023-06-08
Enamine
EN300-1252445-0.1g
1-(5-bromo-2-fluorophenyl)ethan-1-ol
552331-15-4 95%
0.1g
$19.0 2023-06-08
Aaron
AR00DIK8-100g
1-(5-Bromo-2-fluorophenyl)ethanol
552331-15-4 96%
100g
$628.00 2025-01-24
abcr
AB436687-25g
1-(5-Bromo-2-fluorophenyl)ethanol, 95%; .
552331-15-4 95%
25g
€179.50 2025-02-27
A2B Chem LLC
AG29484-25g
1-(5-Bromo-2-fluorophenyl)ethanol
552331-15-4 96%
25g
$327.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1088952-100mg
1-(5-Bromo-2-fluorophenyl)ethanol
552331-15-4 97%
100mg
¥61.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1088952-1g
1-(5-Bromo-2-fluorophenyl)ethanol
552331-15-4 97%
1g
¥213.00 2024-05-09
1PlusChem
1P00DIBW-1g
1-(5-Bromo-2-fluorophenyl)ethanol
552331-15-4 96%
1g
$55.00 2025-02-26
Enamine
EN300-1252445-10000mg
1-(5-bromo-2-fluorophenyl)ethan-1-ol
552331-15-4 95.0%
10000mg
$160.0 2023-10-02

1-(5-bromo-2-fluorophenyl)ethan-1-ol Metodo di produzione

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:552331-15-4)1-(5-bromo-2-fluorophenyl)ethan-1-ol
A830546
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):285.0/641.0